8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Nomenclature and Structural Overview
The systematic chemical name 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione represents a highly substituted purine derivative with multiple functional group modifications. The nomenclature follows International Union of Pure and Applied Chemistry conventions, explicitly describing each structural component and its positional arrangement on the purine scaffold. The compound features a central purine-2,6-dione core, commonly recognized as the xanthine framework, which serves as the fundamental structural unit. This core structure consists of a bicyclic system comprising fused pyrimidine and imidazole rings, characteristic of all purine-based compounds.
The structural complexity emerges from multiple substitution patterns across the purine framework. Position 1 and 3 carry methyl groups, creating a dimethylated xanthine derivative analogous to naturally occurring methylxanthines such as theophylline and caffeine. The 7-position features a 3-methylbutyl substituent, providing significant hydrophobic character to the molecule. Most notably, position 8 contains an elaborate substitution involving a methylene bridge connecting to a piperazine ring system, which itself bears a furan-2-ylcarbonyl moiety. This intricate substitution pattern creates a molecule with distinct pharmacophoric regions that may interact with diverse biological targets.
The three-dimensional conformation of this compound reflects the spatial arrangement of these multiple functional groups around the rigid purine core. The piperazine ring adopts a chair conformation, while the furan ring maintains its planar aromatic character. The spatial orientation of these groups creates potential binding sites and interaction surfaces that distinguish this compound from simpler purine derivatives. The methylene linker at position 8 provides conformational flexibility, allowing the piperazine-furan system to adopt various orientations relative to the purine core.
Chemical Formula and Physical Properties
The molecular formula C22H30N6O4 defines the atomic composition of this complex purine derivative, indicating significant molecular complexity compared to simple purine bases. The formula reveals the presence of 22 carbon atoms, 30 hydrogen atoms, 6 nitrogen atoms, and 4 oxygen atoms, resulting in a molecular structure with substantial size and multiple heteroatoms. This composition reflects the incorporation of the furan ring system (contributing additional carbon and oxygen atoms), the piperazine moiety (providing two additional nitrogen atoms), and various alkyl substitutions throughout the molecule.
The molecular weight calculations show consistent values across multiple database sources. The average molecular mass is reported as 442.520 atomic mass units, while the monoisotopic mass is precisely calculated as 442.232853 atomic mass units. These values position the compound in the range typical of small molecule pharmaceutical agents, being sufficiently large to provide multiple interaction sites while remaining within parameters suitable for biological activity. The molecular weight reflects the substantial structural modifications from the basic purine framework, which has a molecular weight of only 120.11 atomic mass units.
Physical properties of this compound can be inferred from its structural characteristics and molecular composition. The presence of multiple nitrogen atoms and carbonyl groups suggests significant hydrogen bonding capacity, both as hydrogen bond donors and acceptors. The aromatic purine and furan systems contribute to potential π-π stacking interactions. The 3-methylbutyl chain at position 7 and the overall molecular architecture indicate moderate lipophilicity, potentially facilitating membrane permeation. The compound exists as a solid powder under standard conditions, consistent with its molecular weight and intermolecular interaction potential.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H30N6O4 | |
| Average Molecular Weight | 442.520 amu | |
| Monoisotopic Mass | 442.232853 amu | |
| Physical State | Solid powder | |
| Chemical Abstract Service Number | 851941-94-1 |
Historical Context of Purine-Based Heterocycles
The historical development of purine chemistry traces back to the late 18th century when Carl Wilhelm Scheele first isolated uric acid from kidney stones in 1776. This discovery marked the beginning of systematic investigation into purine-containing compounds, although the structural relationships were not understood until much later. The subsequent isolation of xanthine from the same source in 1817 provided additional evidence for a family of related compounds. These early discoveries established the foundation for understanding purine metabolism and the biological significance of these heterocyclic structures.
The formal recognition and naming of the purine structure occurred through the pioneering work of Emil Fischer in 1884, who coined the term "purine" from the Latin phrase meaning "pure urine". Fischer's systematic synthetic approach, culminating in the first total synthesis of purine in 1898, established the structural framework that continues to guide purine chemistry today. His synthetic route, starting from uric acid and proceeding through 2,6,8-trichloropurine intermediates, demonstrated the fundamental reactivity patterns that characterize purine chemistry. This work earned Fischer recognition as one of the founding figures of heterocyclic chemistry.
The 20th century witnessed explosive growth in purine chemistry, driven by the recognition of purines as fundamental components of nucleic acids and their critical roles in cellular metabolism. The identification of adenine and guanine as products of nucleic acid decomposition in 1891 revealed the connection between purines and hereditary material. This discovery catalyzed intensive research into purine biosynthesis, metabolism, and synthetic modification. The development of purine-based pharmaceuticals, including antiviral agents and metabolic modulators, further emphasized the therapeutic potential of modified purine structures.
Contemporary purine chemistry encompasses sophisticated synthetic methodologies enabling the preparation of highly substituted derivatives such as the compound under investigation. Modern approaches utilize advanced organic synthesis techniques, including transition metal catalysis, multicomponent reactions, and combinatorial chemistry approaches. The evolution from simple purine alkaloids like caffeine and theophylline to complex derivatives incorporating diverse heterocyclic systems reflects the maturation of the field and the recognition of purines as privileged scaffolds for drug design.
Taxonomic Position within Purine Chemistry
The compound this compound occupies a specific taxonomic position within the broader classification of purine-based compounds. According to chemical taxonomy systems, this molecule belongs to the class of organic compounds known as xanthines, which are characterized as purine derivatives containing ketone groups at positions 2 and 6 of the purine ring system. This classification places the compound within the broader category of purines and purine derivatives, which themselves constitute a subclass of imidazopyrimidines.
Within the xanthine subfamily, this compound represents a highly modified derivative that extends significantly beyond the classical methylxanthine structures found in nature. While sharing the fundamental 1,3-dimethylxanthine core with compounds like theophylline, the extensive substitution pattern at positions 7 and 8 creates a unique structural class. The incorporation of the piperazine ring system and furan carbonyl moiety positions this compound at the intersection of purine chemistry and contemporary medicinal chemistry approaches to heterocyclic modification.
The hierarchical classification system places this compound within increasingly specific categories. At the highest level, it belongs to organic compounds, specifically organoheterocyclic compounds. The classification narrows through imidazopyrimidines to purines and purine derivatives, then to xanthines, and finally to substituted xanthines bearing complex heterocyclic substituents. This taxonomic position reflects both its structural relationship to natural purine metabolites and its synthetic origin as a designed molecule.
The molecular framework analysis reveals additional classification considerations. The presence of the furan ring system introduces elements of furan chemistry, while the piperazine moiety connects the compound to piperazine-based pharmacophores common in medicinal chemistry. This multi-heterocyclic character positions the compound as a hybrid structure that combines multiple privileged scaffolds, reflecting modern approaches to molecular design that seek to optimize biological activity through strategic combination of pharmacologically relevant structural elements.
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-15(2)7-8-28-17(23-19-18(28)21(30)25(4)22(31)24(19)3)14-26-9-11-27(12-10-26)20(29)16-6-5-13-32-16/h5-6,13,15H,7-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUKKXWABRVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of SMR000016478 is the molecular chaperone DnaK. DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the response to stress conditions. By targeting DnaK, SMR000016478 can potentially interfere with these processes.
Mode of Action
SMR000016478 interacts with DnaK, leading to the inhibition of Staphylococcus aureus biofilm formation. Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, SMR000016478 can enhance the susceptibility of S. aureus to antimicrobial agents.
Biochemical Pathways
This can lead to a disruption in the normal functioning of bacterial cells, particularly in their ability to form biofilms.
Result of Action
The primary result of SMR000016478’s action is the inhibition of biofilm formation in S. aureus. This can potentially make the bacteria more susceptible to antimicrobial agents, thereby enhancing the effectiveness of treatment strategies.
Biological Activity
The compound 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the purine derivative class, characterized by its unique structural components including a furan ring and a piperazine moiety. The molecular formula is with a molecular weight of 358.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O4 |
| Molecular Weight | 358.35 g/mol |
| IUPAC Name | 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione |
| InChI Key | RJTCAQQFXQRVGN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Notably, it has been identified as an inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) , an enzyme involved in the metabolism of aldehydes and implicated in various diseases including cancer and neurodegenerative disorders . The inhibition mechanism involves binding within the enzyme's active site, altering its functionality and potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly through its inhibition of ALDH1A1. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents . In preclinical studies, compounds targeting ALDH enzymes have demonstrated promising results in various cancer models.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been studied for their ability to modulate inflammatory pathways, although direct evidence for this specific compound remains to be fully elucidated.
Case Studies
Several studies have explored the biological implications of compounds similar to This compound :
- Inhibition of ALDH Enzymes : A study characterized two distinct classes of selective inhibitors for ALDH1A1, demonstrating submicromolar inhibition constants and highlighting the importance of structural modifications for enhanced selectivity .
- Anticancer Screening : In vitro assays have shown that certain purine derivatives can significantly inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were screened for their ability to reduce viability in various cancer cell lines .
- Viral Replication Studies : Research has indicated that purine derivatives can disrupt viral replication cycles in models of infection. While direct studies on this specific compound are scarce, the potential for antiviral applications is recognized based on structural similarities .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione have shown promise in treating various cancers. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been noted as an inhibitor of retinal dehydrogenase enzymes, which play a role in the metabolism of retinoids. This inhibition could lead to therapeutic strategies for conditions related to retinoid metabolism .
Neuropharmacological Effects
There is growing interest in the neuropharmacological properties of this compound, particularly regarding its potential effects on neurotransmitter systems. Its piperazine moiety may contribute to interactions with serotonin and dopamine receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of related purine derivatives, researchers found that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of the furan and piperazine groups in enhancing biological activity .
Case Study 2: Enzymatic Inhibition
A detailed investigation into the inhibitory effects of purine derivatives on retinal dehydrogenase revealed that modifications to the piperazine ring significantly affected binding affinity and inhibition potency. This study suggests that further optimization of the compound could yield more effective inhibitors for therapeutic use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous purine-piperazine derivatives, focusing on substituents, pharmacological activities, and key distinctions.
Key Comparative Insights:
Substituent-Driven Receptor Interactions: The target compound’s furan-2-ylcarbonyl-piperazinylmethyl group may enhance binding to serotonin receptors (e.g., 5-HT₁A), as furan derivatives are known modulators of this receptor class . In contrast, Compound 8 () with dichlorophenyl substitution exhibits stronger vasodilator activity, likely due to electron-withdrawing groups improving phosphodiesterase inhibition . Compound RS-49014 () demonstrates how phenylthio-propyl substituents enhance antihistaminic effects compared to phenoxy analogs, suggesting that lipophilic groups improve histamine receptor antagonism .
Alpha-Adrenoreceptor Affinity: The 8-(4-ethylpiperazinylmethyl) analog () shows moderate α₁/α₂-adrenoreceptor affinity (Ki = 0.225–1.400 µM), indicating that alkylpiperazine groups may favor adrenergic interactions. The target compound’s furanoyl group, being less basic, might reduce such activity .
Synthetic Accessibility :
- Analogs like Compound 35 () are synthesized via high-yield (74%) procedures, whereas the target compound’s furan-carbonyl-piperazine linkage may require specialized coupling reagents, impacting scalability .
Preparation Methods
Table 1: Optimized Reaction Conditions from Patent Examples
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | 3-methylbutyl bromide, K₂CO₃, DMF | 80–90°C | 85 | 98 |
| Bromination | POBr₃, CH₂Cl₂ | 0–5°C | 92 | 97 |
| SNAr Coupling | 4-(furan-2-ylcarbonyl)piperazine, KI, N-butyl acetate | 85–125°C | 83 | 99.5 |
| Crystallization | Methanol/denatured alcohol | 5–15°C | 78 | 99.5 |
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch processes to enhance heat transfer and scalability. Solvent recovery systems minimize waste, with N-butyl acetate and methanol recycled through fractional distillation. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring consistent intermediate quality.
Analytical Characterization
Key characterization data include:
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodology :
- Rodent models : Administer IV/PO doses (1–10 mg/kg) and collect plasma/tissue samples for LC-MS/MS analysis.
- Disease models : Use adjuvant-induced arthritis (anti-inflammatory) or 6-OHDA Parkinson’s models (adenosine antagonism).
- Toxicology : Assess hepatic/renal toxicity via ALT/AST and BUN/Cr levels after 14-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
